Cas no 82132-68-1 (3-Bromo-5,6,7,8-tetrahydroquinoline)

3-Bromo-5,6,7,8-tetrahydroquinoline structure
82132-68-1 structure
Nome do Produto:3-Bromo-5,6,7,8-tetrahydroquinoline
N.o CAS:82132-68-1
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD11111668
CID:1030745
PubChem ID:53485154

3-Bromo-5,6,7,8-tetrahydroquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Bromo-5,6,7,8-tetrahydroquinoline
    • 3-Bromo-5,6,7,8-tetrahydroquinoline (ACI)
    • AKOS015924456
    • AS-36636
    • SCHEMBL5120809
    • CS-0102098
    • 82132-68-1
    • SY260113
    • PB43504
    • DA-02602
    • DTXSID20704396
    • MFCD11111668
    • QUINOLINE, 3-BROMO-5,6,7,8-TETRAHYDRO-
    • MDL: MFCD11111668
    • Inchi: 1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
    • Chave InChI: FKERWWYCYWMBHC-UHFFFAOYSA-N
    • SMILES: BrC1C=C2CCCCC2=NC=1

Propriedades Computadas

  • Massa Exacta: 211
  • Massa monoisotópica: 211
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 138
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 12.9A^2
  • XLogP3: 2.8

3-Bromo-5,6,7,8-tetrahydroquinoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGL047-250MG
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 97%
250MG
¥ 534.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGL047-500MG
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 97%
500MG
¥ 798.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGL047-5G
3-bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 97%
5g
¥ 4,527.00 2023-04-13
eNovation Chemicals LLC
Y0987214-5g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
5g
$500 2024-08-02
Chemenu
CM143394-250mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
250mg
$54 2024-07-23
Ambeed
A199488-250mg
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
250mg
$45.0 2025-02-21
Alichem
A189006116-1g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
1g
$583.20 2023-09-01
eNovation Chemicals LLC
D920294-1g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
1g
$250 2023-09-03
eNovation Chemicals LLC
D509094-5g
3-Bromo-5,6,7,8-tetrahydro-quinoline
82132-68-1 95%
5g
$985 2024-05-24
Ambeed
A199488-1g
3-Bromo-5,6,7,8-tetrahydroquinoline
82132-68-1 95%
1g
$172.0 2025-02-21

3-Bromo-5,6,7,8-tetrahydroquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Referência
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Método de produção 2

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Referência
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Método de produção 3

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
2.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Referência
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxylamine-O-sulfonic acid Solvents: Water ;  30 min, < 60 °C
1.2 Reagents: Sodium periodate Solvents: Water ;  12 h, 0 °C; 0 °C → rt
2.1 Solvents: Chloroform ;  5 min, 0 °C; 30 min, 0 °C → 45 °C
Referência
Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope
Anderson, Erin D.; et al, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Método de produção 5

Condições de reacção
1.1 Solvents: Chloroform ;  5 min, 0 °C; 30 min, 0 °C → 45 °C
Referência
Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope
Anderson, Erin D.; et al, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Método de produção 6

Condições de reacção
1.1 Reagents: Titanium Catalysts: Tetrachlorobis(tetrahydrofuran)titanium Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Solvents: 1,4-Dioxane ;  12 h, 100 °C; 10 min, 100 °C → rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  5 min, rt
Referência
Substituted pyridines from isoxazoles: scope and mechanism
Lee, Seokjoo; et al, Organic & Biomolecular Chemistry, 2022, 20(33), 6630-6636

Método de produção 7

Condições de reacção
1.1 Solvents: Ethyl acetate ;  5 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Collidine Solvents: Ethyl acetate ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 30 min, rt
2.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 2 h
Referência
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Método de produção 8

Condições de reacção
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
1.2 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  4 h, 75 °C
Referência
Competent Route to Unsymmetric Dimer Architectures: Total Syntheses of (-)-Lycodine and (-)-Complanadines A and B, and Evaluation of Their Neurite Outgrowth Activities
Zhao, Le; et al, Chemistry - A European Journal, 2017, 23(4), 802-812

Método de produção 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 2 h
Referência
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Método de produção 10

Condições de reacção
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  11 h, 75 °C
1.2 Reagents: Copper bromide (CuBr2) Solvents: Methanol ;  4 h, 75 °C; 75 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Referência
Total Syntheses of Complanadines A and B
Zhao, Le; et al, Angewandte Chemie, 2013, 52(6), 1722-1725

Método de produção 11

Condições de reacção
1.1 Solvents: Ethyl acetate ;  5 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Collidine Solvents: Ethyl acetate ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
2.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Referência
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

3-Bromo-5,6,7,8-tetrahydroquinoline Raw materials

3-Bromo-5,6,7,8-tetrahydroquinoline Preparation Products

3-Bromo-5,6,7,8-tetrahydroquinoline Literatura Relacionada

  • 1. Catalytic co-cyclisation of α,ω-cyanoalkynes with alkynes: a versatile chemo- and regio-selective synthesis of 2,3-substituted 5,6,7,8-tetrahydroquinolines and other cycloalka[1,2-b]pyridines
    David J. Brien,Alaric Naiman,K. Peter C. Vollhardt J. Chem. Soc. Chem. Commun. 1982 133
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82132-68-1)3-Bromo-5,6,7,8-tetrahydroquinoline
A854053
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):155.0/542.0